molecular formula C9H13N3 B12854243 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B12854243
M. Wt: 163.22 g/mol
InChI Key: LFXLLFRMWVKRHW-UHFFFAOYSA-N
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Description

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile is a specialized pyrrole derivative offered for research and development applications in medicinal chemistry. The pyrrole scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds and FDA-approved medications . This particular compound features a carbonitrile group and a substituted amine, functional groups that are frequently leveraged in the synthesis of more complex molecules targeting various disease pathways. Pyrrole-based compounds are of significant interest in the development of new antibacterial agents, a critical area of research given the rise of antimicrobial resistance . Some synthetic pyrrole derivatives demonstrate potent activity against multidrug-resistant Gram-negative pathogens, including Klebsiella pneumoniae and Acinetobacter baumannii . Furthermore, the pyrrole core is a key structural element in exploratory antiviral research, with recent studies highlighting N-substituted pyrrole-based heterocycles as potent, broad-spectrum entry inhibitors against filoviruses such as Ebola and Marburg virus . Beyond infectious disease, pyrrole derivatives are extensively investigated as inhibitors in oncology research, targeting enzymes such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDK2) . The structural features of this compound make it a valuable building block for constructing more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, which are advanced scaffolds in the design of potent kinase inhibitors . Researchers can utilize this chemical as a precursor for synthesizing novel compounds to explore structure-activity relationships and mechanisms of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-amino-4-methyl-1-propan-2-ylpyrrole-2-carbonitrile

InChI

InChI=1S/C9H13N3/c1-6(2)12-8(5-10)4-7(3)9(12)11/h4,6H,11H2,1-3H3

InChI Key

LFXLLFRMWVKRHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)C#N)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated nitrile, in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrrole compounds .

Scientific Research Applications

Pharmaceutical Development

Research indicates that 5-amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile can serve as a scaffold for developing new pharmaceuticals targeting various diseases. Its unique structure allows for modifications that can enhance its efficacy against specific biological targets. For instance:

  • Norepinephrine and Serotonin Regulation : Compounds similar to this pyrrole derivative have been noted for their ability to regulate norepinephrine and serotonin receptors, which are crucial in treating mood disorders and anxiety .
  • Anticancer Activity : Studies have shown that derivatives of pyrrole compounds can exhibit significant anticancer properties by inhibiting tumor cell proliferation. For example, certain substituted pyrazoles derived from similar structures have demonstrated effective cytotoxicity against various cancer cell lines .

The biological activities associated with this compound include:

  • Antimicrobial Properties : Research has highlighted the antibacterial effects of pyrrole derivatives against Gram-positive bacteria, indicating potential use in developing new antibiotics .
  • Insecticidal Activity : Certain analogs of this compound have shown insecticidal properties by interacting with GABA-A receptors in pests, suggesting applications in agricultural pest control .

Synthesis Methodologies

The synthesis of this compound has been explored through various methods:

Synthesis MethodDescriptionYield
Ultrasonic SynthesisUtilizes ultrasonic irradiation to enhance reaction rates and yieldsUp to 92%
Multicomponent ReactionsInvolves the reaction of multiple reactants to form the target compound efficientlyVaries; often high yields reported
Traditional Heating MethodsConventional heating techniques that yield lower amounts compared to modern methodsTypically around 78%

These methodologies not only improve the efficiency of synthesis but also allow for the exploration of different derivatives that could enhance biological activity.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds related to this compound:

  • Antitumor Activity : A study evaluated various pyrrole derivatives against human cancer cell lines, revealing that certain modifications led to increased cytotoxicity while minimizing toxicity to normal cells .
  • Antibacterial Evaluation : Another research focused on synthesizing derivatives that exhibited potent antibacterial properties against specific strains, demonstrating the compound's versatility in medicinal chemistry .
  • Insecticidal Properties : Research into insecticidal activity highlighted how structural changes in similar compounds could enhance their effectiveness against agricultural pests, providing insights into their potential as eco-friendly pesticides .

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table and analysis compare 5-amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile to structurally related carbonitrile derivatives documented in the literature.

Compound Molecular Formula Substituents Key Properties Biological/Functional Notes
This compound C₉H₁₃N₃ -NH₂ (C5), -CN (C2), -CH(CH₃)₂ (N1), -CH₃ (C4) Likely moderate solubility in polar solvents due to nitrile and amino groups. Not explicitly reported; inferred from analogs.
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl-3-methyl-1H-pyrazole-4-carbonitrile (8a) C₁₅H₁₂N₆OS -NH₂ (C5), -CN (C4), -SCH₂CO- (N1), -CH₃ (C3), -Ph (oxadiazole) m/z 281.1 (M+H)+; mp 177.8 °C. High thermal stability. Enhanced antimicrobial activity due to oxadiazole.
5-Amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-methyl-1H-pyrazole-4-carbonitrile (8c) C₁₇H₁₄N₆OS -NH₂ (C5), -CN (C4), -CH(CH₃)S- (N1), -Ph (oxadiazole) m/z 355.1 (M+H)+; mp 175.0 °C. Improved lipophilicity. Potential kinase inhibition via oxadiazole motif.
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3b) C₁₂H₁₀ClN₃O -NH₂ (C5), -CN (C4), -Cl (acetyl), -Ph (C3) m/z 261.4 (M+H)+. Reactive chloroacetyl group enables further functionalization. Intermediate in anticancer agent synthesis.
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile C₁₁H₁₀N₄ -NH₂ (C5), -CN (C4), -4-MePh (N1) CAS 103646-82-6. High purity (100% per SDS). Agrochemical applications (herbicide intermediates).

Key Comparative Insights

Substituent Effects on Reactivity and Stability

  • Electronic Effects : The nitrile group enhances electrophilicity at C2 in the pyrrole ring, similar to pyrazole-4-carbonitriles (e.g., 8a, 8c), enabling participation in cycloaddition or cross-coupling reactions .
  • Thermal Stability : Analogs with oxadiazole-thioether linkages (8a, 8c) exhibit higher melting points (~175–178 °C) than chloroacetyl derivatives (3b), suggesting superior thermal stability due to aromatic stacking .

Q & A

Q. What are the common synthetic routes for 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile, and what reaction conditions are typically employed?

The synthesis of pyrrole-carbonitriles often involves condensation or cyclization reactions. For example, analogous compounds are synthesized via nucleophilic substitution or acid-catalyzed cyclization. A K₂CO₃/MeCN system under reflux conditions has been used for cyclization, yielding ~40% in related syntheses . Key steps include purification via column chromatography and characterization using NMR and IR spectroscopy. Reaction parameters such as solvent choice (e.g., 2-propanol) and catalyst loading (e.g., p-toluenesulfonic acid) significantly impact efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

  • ¹H/¹³C NMR : To resolve proton environments (e.g., aromatic protons at δ 6.4–7.2 ppm) and nitrile carbons (δ ~115 ppm) .
  • IR spectroscopy : Detects functional groups like C≡N stretches (~2200 cm⁻¹) .
  • Elemental analysis : Validates composition (e.g., C, H, N ratios).
  • Mass spectrometry (ESIMS) : Confirms molecular weight (e.g., [M+1] peaks) .

Q. What are typical characterization benchmarks for pyrrole-carbonitrile derivatives?

Data from analogous compounds provide reference ranges:

CompoundYield (%)Melting Point (°C)Key NMR Shifts (δ, ppm)
Indol-2-yl derivative 88182–184NH₂: 6.5–7.2; CN: 115.2
Benzyl-indol-2-yl 81137–139NH₂: 6.7–7.1; CN: 116.5
Methyl-pyrrol-2-yl 87228–230NH₂: 6.4–7.0; CN: 114.8

These benchmarks assist in verifying synthesis success and purity.

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields (e.g., 39–88% in analogous systems ) often stem from side reactions or unstable intermediates. Strategies include:

  • Parameter optimization : Adjusting molar ratios, solvent polarity (e.g., high-boiling 2-propanol ), or microwave-assisted synthesis.
  • Protective groups : Shielding reactive amino or nitrile groups during synthesis.
  • Catalyst screening : Acid catalysts (e.g., p-toluenesulfonic acid) enhance cyclization kinetics .

Q. How do substituents influence the reactivity and regioselectivity of pyrrole-carbonitriles in further functionalization?

Substituent electronic/steric effects dictate reactivity. For example:

  • Electron-donating groups (e.g., methyl) : Increase nucleophilicity at adjacent positions.
  • Bulky groups (e.g., isopropyl) : Steric hindrance limits access to reaction sites.
    Studies on thiophene/furan-substituted analogs show divergent coupling constants (J = 2.1–3.4 Hz) in NMR, reflecting altered substitution patterns . Computational tools (e.g., Fukui indices) predict reactive sites for targeted derivatization.

Q. How can structural ambiguities in pyrrole-carbonitriles be resolved?

Conflicting spectral data (e.g., NMR shifts) may arise from solvent effects or tautomerism. Cross-validation methods include:

  • X-ray crystallography : Resolves bond lengths/angles, as demonstrated for nitrophenyl-pyrazole-carbonitriles .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.
  • Computational modeling (DFT) : Predicts spectroscopic profiles to reconcile discrepancies.

Q. What mechanistic insights guide the optimization of cyclization steps?

Cyclization often proceeds via imine intermediates in acid-catalyzed pathways. For example:

  • Brønsted acids (e.g., p-toluenesulfonic acid) : Facilitate proton transfer and ring closure in 2-propanol .
  • Kinetic studies : Varying acid concentration or reaction time identifies rate-determining steps.
    Intermediate trapping (e.g., quenching at timed intervals) can isolate and characterize transient species.

Notes on Data Interpretation

  • Contradiction analysis : Always cross-validate using multiple techniques (e.g., NMR + X-ray ).
  • Benchmarking : Compare against published analogs (see table above) .

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